5-bromo-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide
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Overview
Description
5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromine atom, a pyrazole ring, and a thiophene sulfonamide group, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Sulfonamide Formation: The thiophene sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene sulfonamide group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the sulfonamide group, potentially leading to debromination or desulfonation.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for treating various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenesulfonamide: Lacks the pyrazole and benzyl groups, making it less complex.
N~2~-[1-(2-Methylbenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide: Similar but without the bromine atom, affecting its reactivity.
5-Bromo-N~2~-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-furansulfonamide: Contains a furan ring instead of thiophene, altering its chemical properties.
Uniqueness
5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE is unique due to the combination of its bromine atom, pyrazole ring, and thiophene sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H14BrN3O2S2 |
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Molecular Weight |
412.3 g/mol |
IUPAC Name |
5-bromo-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H14BrN3O2S2/c1-11-4-2-3-5-12(11)10-19-9-8-14(17-19)18-23(20,21)15-7-6-13(16)22-15/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
HAMMKGJCPAVHMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(S3)Br |
Origin of Product |
United States |
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